5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine
Beschreibung
5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine is a purine nucleoside analogue. Purine nucleoside analogues are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds typically involve the inhibition of DNA synthesis and the induction of apoptosis .
Eigenschaften
Molekularformel |
C13H16F3N3O6S |
|---|---|
Molekulargewicht |
399.35 g/mol |
IUPAC-Name |
N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide |
InChI |
InChI=1S/C13H16F3N3O6S/c1-18(11(24)13(14,15)16)2-5-3-19(12(26)17-9(5)23)10-8(22)7(21)6(4-20)25-10/h3,6-8,10,20-22H,2,4H2,1H3,(H,17,23,26)/t6-,7?,8+,10-/m1/s1 |
InChI-Schlüssel |
JSJWOXIZNRMGDB-LCFZEIEZSA-N |
Isomerische SMILES |
CN(CC1=CN(C(=S)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O)C(=O)C(F)(F)F |
Kanonische SMILES |
CN(CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine involves several steps. The key synthetic route includes the introduction of the methyl(2,2,2-trifluoroacetyl)amino group to the uridine scaffold. The reaction conditions often require specific reagents and catalysts to ensure the correct functionalization of the molecule. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Analyse Chemischer Reaktionen
5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiouridine moiety, potentially altering its biological activity.
Reduction: Reduction reactions can affect the trifluoroacetyl group, leading to different derivatives.
Substitution: Common reagents for substitution reactions include nucleophiles that can replace specific functional groups on the molecule. The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in DNA synthesis inhibition and apoptosis induction.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
The mechanism of action of 5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine involves its incorporation into DNA, where it inhibits DNA synthesis. This inhibition leads to the induction of apoptosis in cancer cells. The molecular targets include enzymes involved in DNA replication and repair pathways .
Vergleich Mit ähnlichen Verbindungen
5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine is unique compared to other purine nucleoside analogues due to its specific functional groups, which confer distinct biological activities. Similar compounds include:
Fludarabine: Another purine nucleoside analogue with antitumor activity.
Cladribine: Known for its use in treating certain types of leukemia.
Pentostatin: Used in the treatment of hairy cell leukemia. The uniqueness of this compound lies in its trifluoroacetyl group, which enhances its anticancer properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
